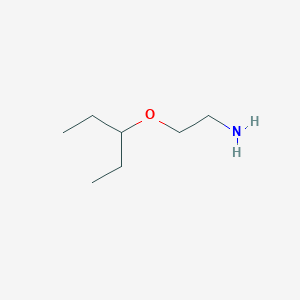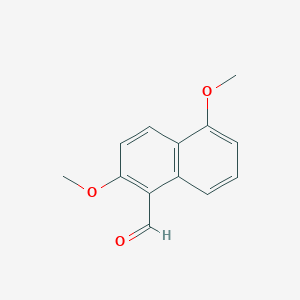
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde is an organic compound with the molecular formula C8H10OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an aldehyde functional group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde can be synthesized through the condensation of thiophene derivatives with aldehyde precursors. One common method involves the reaction of 2,5-dimethylthiophene with an appropriate aldehyde under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: 2-(2,5-Dimethylthiophen-3-yl)acetic acid.
Reduction: 2-(2,5-Dimethylthiophen-3-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and thiophenes.
Wirkmechanismus
The mechanism by which 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde exerts its effects depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The thiophene ring may also participate in π-π interactions with aromatic residues in biological molecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,5-Dimethylthiophen-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Acetyl-2,5-dimethylthiophene: Contains a ketone group instead of an aldehyde.
Uniqueness
2-(2,5-Dimethylthiophen-3-yl)acetaldehyde is unique due to the presence of both the thiophene ring and the aldehyde functional group.
Eigenschaften
Molekularformel |
C8H10OS |
|---|---|
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
2-(2,5-dimethylthiophen-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H10OS/c1-6-5-8(3-4-9)7(2)10-6/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
HNVIQOATELCNKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)




![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)







